molecular formula C19H29NO2 B083376 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol CAS No. 13560-54-8

2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol

Cat. No.: B083376
CAS No.: 13560-54-8
M. Wt: 303.4 g/mol
InChI Key: CPZGRZBFUHXVBT-UHFFFAOYSA-N
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Description

2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol is an organic compound with a complex structure that includes tert-butyl groups and a methacryloylaminomethyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol typically involves the alkylation of phenol with tert-butyl groups followed by the introduction of a methacryloylaminomethyl group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

    Industry: Used in the production of plastics, rubber, and other materials to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Another antioxidant with similar tert-butyl groups but lacking the methacryloylaminomethyl group.

    Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics with a similar phenolic structure.

Uniqueness

2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol is unique due to the presence of the methacryloylaminomethyl group, which enhances its reactivity and potential applications in various fields. This structural feature distinguishes it from other similar antioxidants and provides additional functional versatility.

Properties

IUPAC Name

N-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-12(2)17(22)20-11-13-9-14(18(3,4)5)16(21)15(10-13)19(6,7)8/h9-10,21H,1,11H2,2-8H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZGRZBFUHXVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611125
Record name N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13560-54-8
Record name N-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-2-methyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13560-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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